

Application Notes: Isoxazole-5-carboxamide in Kinase Inhibitor Drug Design

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Compound of Interest

Compound Name: *Isoxazole-5-carboxamide*

Cat. No.: B1310951

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Introduction

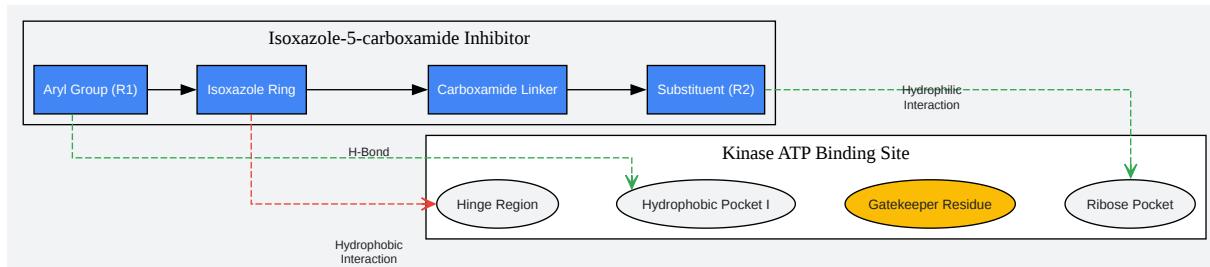
The isoxazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} Within this class, the **Isoxazole-5-carboxamide** moiety serves as a versatile and effective pharmacophore in the design of small molecule kinase inhibitors (SMKIs). Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.^[3] The **Isoxazole-5-carboxamide** core can be strategically modified to target the ATP-binding site of specific kinases, offering a robust framework for developing potent and selective therapeutic agents.^[4]

Mechanism of Action and Binding Mode

Most small molecule kinase inhibitors function by competing with ATP for its binding site in the catalytic cleft of the kinase.^[4] The **Isoxazole-5-carboxamide** scaffold is adept at this role. Typically, the central isoxazole ring system anchors the inhibitor within the adenine region of the ATP pocket. The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase, a key determinant of binding affinity.^[4]

The carboxamide linker provides a vector for introducing various substituents. These appended groups can extend into adjacent hydrophobic pockets (hydrophobic pocket I and the solvent-exposed hydrophobic region II) and the more hydrophilic ribose-binding pocket, thereby

enhancing both potency and selectivity for the target kinase.[4] For instance, in 3,4-diaryl-isoxazole inhibitors targeting Casein Kinase 1 (CK1), the p-fluorophenyl substituent fits into a hydrophobic pocket formed by Lys-38, Met-80, and the gatekeeper residue Met-82.[4]



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Fig. 1: General binding mode of an **Isoxazole-5-carboxamide** inhibitor in a kinase ATP pocket.

Key Applications and Case Studies

The **Isoxazole-5-carboxamide** scaffold has been successfully employed to develop inhibitors for various kinases.

- **Casein Kinase 1 (CK1) Inhibitors:** A 3,4-diaryl-isoxazole derivative was identified as a nanomolar inhibitor of CK1 δ .[4] Further modifications, such as the addition of chiral pyrrolidine scaffolds to extend the pharmacophore towards the ribose pocket, were explored to enhance selectivity and potency. These inhibitors demonstrated effects on cell viability in colon (HT-29) and breast (MCF-7) cancer cell lines, consistent with the role of CK1 in WNT and p53 signaling.[4]
- **FMS Kinase Inhibitors:** 4-arylamido 3-methyl isoxazole derivatives have been discovered as novel inhibitors of FMS kinase, a receptor tyrosine kinase involved in the survival and proliferation of macrophages and a target in inflammatory diseases and cancer.[2]

- Death-Associated Protein Kinase 1 (DAPK1) Inhibitors: A series of aryl carboxamide derivatives, including isonicotinamide derivatives, were designed as DAPK1 inhibitors.[\[5\]](#) DAPK1 is a serine/threonine kinase that acts as a tumor suppressor, making it a promising target for cancer therapy. Compound 4q from this series emerged as a potent lead with an IC₅₀ of 1.09 μM against DAPK1.[\[5\]](#)
- Heat Shock Protein 90 (Hsp90) Inhibitors: Although not a kinase, Hsp90 is a critical molecular chaperone for many kinases. Isoxazole-based compounds have been designed as Hsp90 inhibitors, demonstrating cytotoxic effects against HeLa and MCF-7 cancer cells.

Quantitative Biological Data Summary

The following tables summarize the biological activity of selected **Isoxazole-5-carboxamide** derivatives from various studies.

Table 1: Kinase Inhibitory Activity of **Isoxazole-5-carboxamide** Derivatives

| Compound | Target Kinase | IC ₅₀ | Source |
|----------|---------------|------------------|---------------------|
| 8 | CK1 δ | 0.033 μM | [4] |
| A13 | COX-1 | 64 nM | [6] |
| A13 | COX-2 | 13 nM | [6] |
| 4q | DAPK1 | 1.09 μM | [5] |
| 4j | DAPK1 | 1.7 μM | [5] |
| 4h | DAPK1 | 6.81 μM | [5] |

| 4k | DAPK1 | 7.26 μM |[\[5\]](#) |

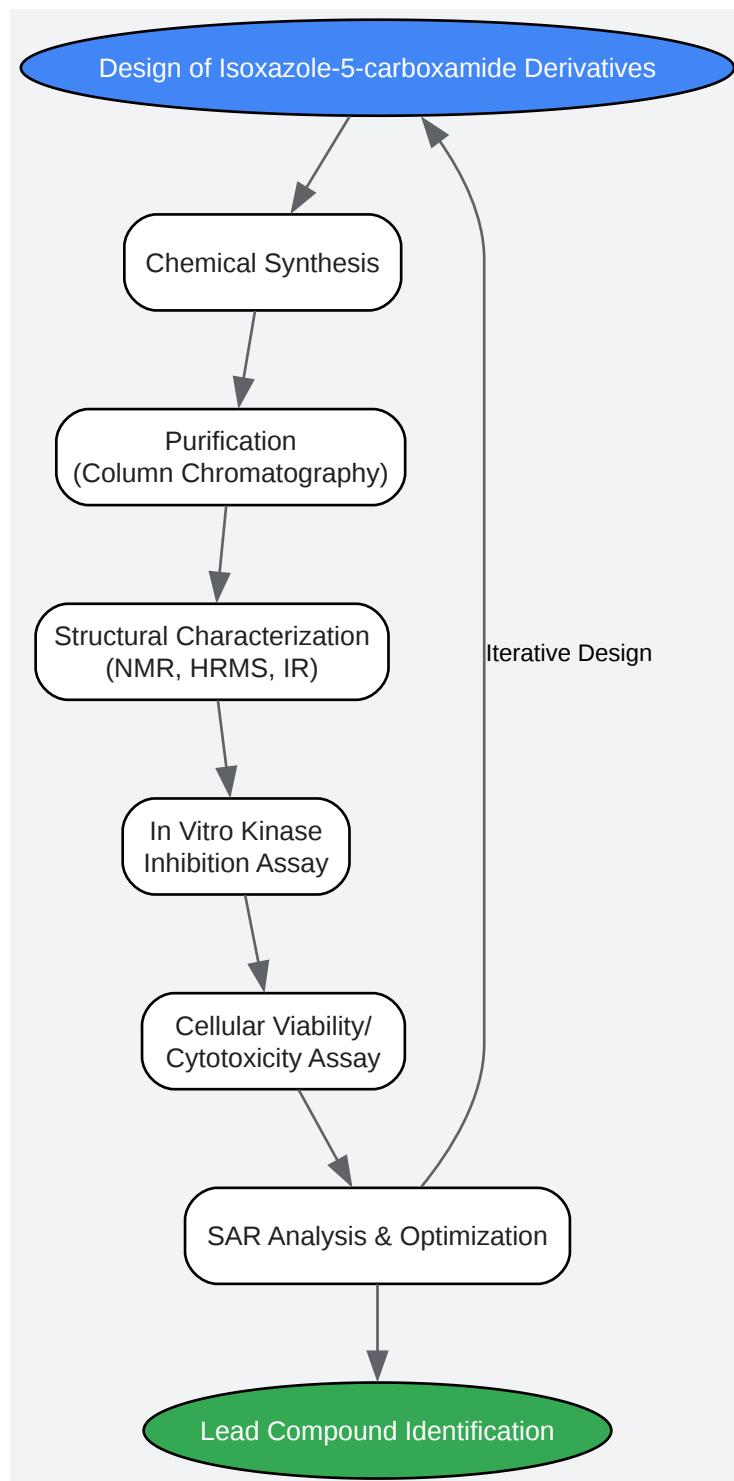
Table 2: Cellular Activity of **Isoxazole-5-carboxamide** Derivatives

| Compound | Cell Line | Assay | EC50 / IC50 | Source |
|----------|-----------|----------------|------------------|--------|
| 29d | HT-29 | Cell Viability | 25.1 μ M | [4] |
| 29d | MCF-7 | Cell Viability | 22.9 μ M | [4] |
| 2a | Colo205 | Cytotoxicity | 9.18 μ M | [2] |
| 2a | HepG2 | Cytotoxicity | 7.55 μ M | [2] |
| 2d | HeLa | Cytotoxicity | 15.48 μ g/ml | [7] |
| 2d | Hep3B | Cytotoxicity | ~23 μ g/ml | [7] |
| 5 | HeLa | Cytotoxicity | 14 μ M | |

| 1 | MCF-7 | Cytotoxicity | 0.31 μ M | |

Experimental Protocols

The development workflow for **Isoxazole-5-carboxamide** inhibitors follows a standard path from chemical synthesis to biological evaluation.



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Fig. 2: Workflow for the design and evaluation of **Isoxazole-5-carboxamide** kinase inhibitors.

Protocol 1: General Synthesis of **Isoxazole-5-carboxamide** Derivatives

This protocol describes a general method for the amide coupling of an isoxazole carboxylic acid with an aniline derivative, a common final step in synthesizing these inhibitors.[2][6][7]

Materials:

- Substituted isoxazole-4-carboxylic acid (1 equivalent)
- Substituted aniline derivative (1.1 equivalents)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDCI) (1.1 equivalents)
- 4-Dimethylaminopyridine (DMAP) (0.2 equivalents) or N-Hydroxybenzotriazole (HOBT)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Standard glassware for organic synthesis

Procedure:

- Dissolve the isoxazole-4-carboxylic acid (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
- Add DMAP (0.2 eq.) and EDC (1.1 eq.) to the solution.
- Stir the reaction mixture at room temperature for 30 minutes. The formation of an active ester intermediate occurs during this step.
- Add the aniline derivative (1.1 eq.) to the reaction mixture.
- Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane/ethyl acetate) to yield the pure **Isoxazole-5-carboxamide** derivative.
- Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.^[2]

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

- Target kinase and its specific substrate
- Kinase buffer (e.g., HEPES, MgCl₂, DTT)
- ATP solution
- Test compounds (dissolved in DMSO)
- Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Multilabel plate reader with luminescence detection capability

Procedure:

- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 μM to 1 nM.
- In a white-walled microplate, add the kinase buffer.

- Add 1 μ L of the diluted test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
- Add the kinase and its specific substrate to all wells except the negative control.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction and measure remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.[\[2\]](#)

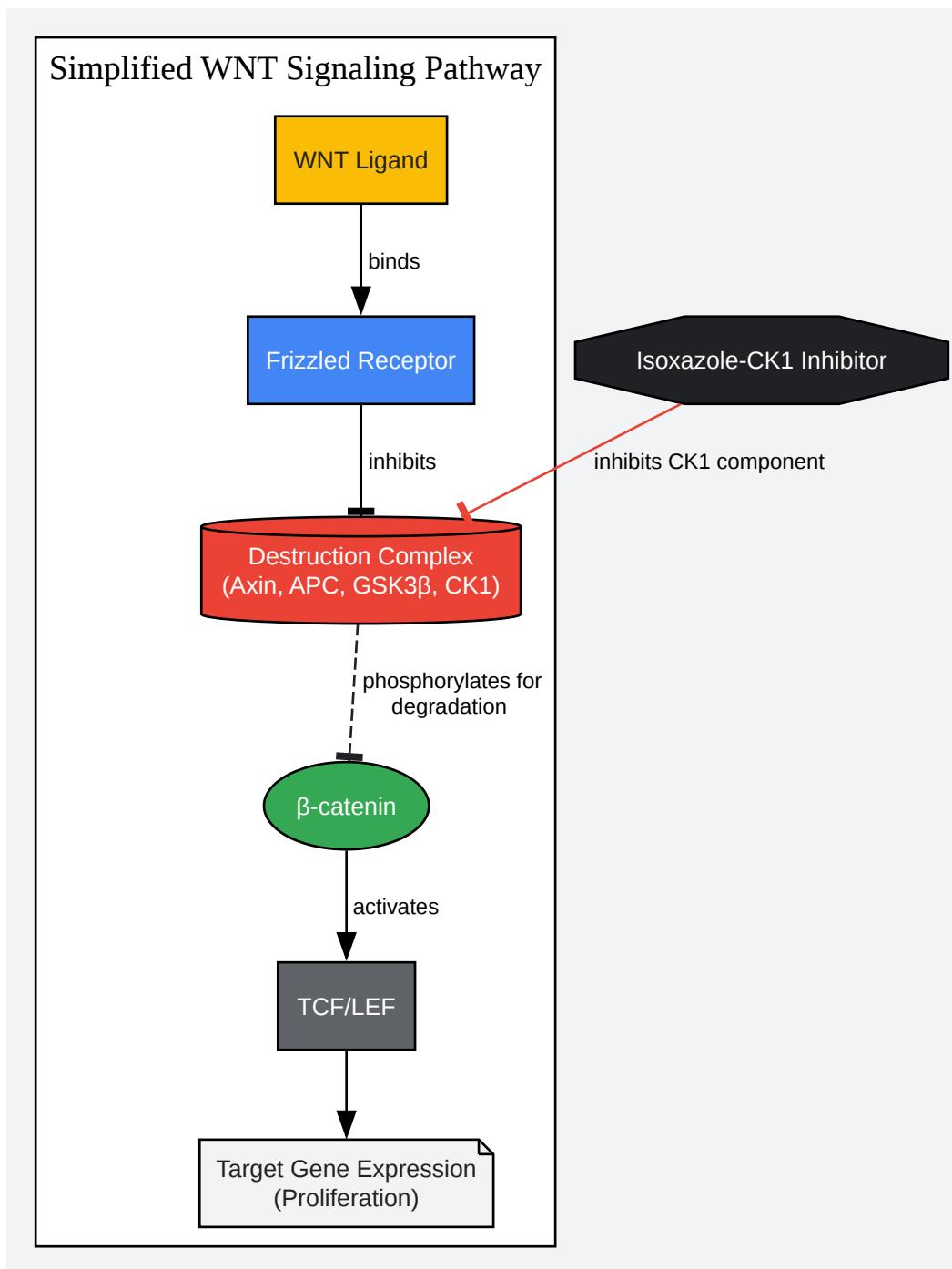
Materials:

- Cancer cell line(s) of interest (e.g., MCF-7, HT-29, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA
- 96-well clear-bottom cell culture plates
- Test compounds (dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Prepare serial dilutions of the test compounds in the complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically \leq 0.5%).
- After overnight incubation, remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of the test compounds. Include wells for untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
- After the incubation period, add 20 μ L of the MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.



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Fig. 3: Inhibition of CK1 in the WNT signaling pathway by an isoxazole-based inhibitor.

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